Cibaric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

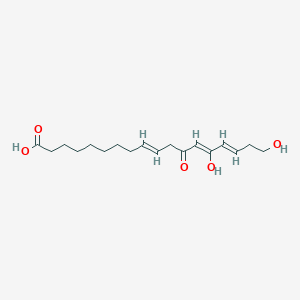

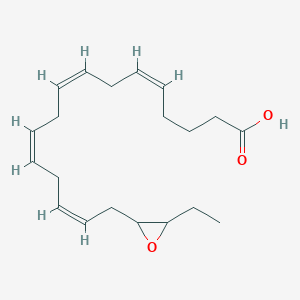

Cibaric acid, also known as cibarate, belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions . The systematic name of this compound is 14,18-dihydroxy-12-oxo-9E,13Z,15E-octadecatrienoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C18H28O5 . It has 23 heavy atoms, no rings, no aromatic rings, 14 rotatable bonds, a Van der Waals molecular volume of 350.71, a topological polar surface area of 94.83, 3 hydrogen bond donors, and 5 hydrogen bond acceptors .

Scientific Research Applications

1. Biological Activities in Mushrooms

Cibaric acid, identified in the fruit bodies of Cantharellus cibarius (chanterelle) and C. tubaeformis, demonstrates very weak antimicrobial and cytotoxic activity. It is formed as a response to injury in these mushrooms. Notably, this compound is inactive in the Ames test for mutagenicity and is destroyed during cooking, suggesting no significant risk to consumers from C. cibarius consumption (Anke, Morales, & Sterner, 1996).

2. Role in Hyperbaric Oxygen Therapy

There is currently no direct research associating this compound specifically with hyperbaric oxygen therapy or its outcomes. However, the broader field of hyperbaric oxygen therapy involves various studies assessing the therapy's effectiveness in different medical conditions, such as cerebral ischemia, chronic wound healing, and diabetic foot ulcers. These studies explore the therapeutic potential of hyperbaric oxygen in enhancing tissue oxygenation and promoting healing, albeit without specific reference to this compound (Denisova & Yashkov, 2022), (Alleva et al., 2005), (Fedorko et al., 2016).

3. Impact on Oral Health

Weissella cibaria, a bacterium named after the Cantharellus cibarius mushroom, demonstrates significant effects on oral health. Strains of W. cibaria inhibit the formation of Streptococcus mutans biofilm, which is crucial in dental caries development. Clinical studies show the efficacy of W. cibaria in reducing plaque formation and improving oral hygiene (Kang et al., 2006).

Future Directions

properties

CAS RN |

130523-93-2 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(9Z,13Z,15E)-14,18-dihydroxy-12-oxooctadeca-9,13,15-trienoic acid |

InChI |

InChI=1S/C18H28O5/c19-14-10-9-12-17(21)15-16(20)11-7-5-3-1-2-4-6-8-13-18(22)23/h5,7,9,12,15,19,21H,1-4,6,8,10-11,13-14H2,(H,22,23)/b7-5-,12-9+,17-15- |

InChI Key |

LFTUCYCUYUJMJB-HNBCEUTISA-N |

Isomeric SMILES |

C(CCC/C=C/CC(=O)/C=C(/C=C/CCO)\O)CCCC(=O)O |

SMILES |

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |

Canonical SMILES |

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |

melting_point |

69.5-70.5°C |

physical_description |

Solid |

synonyms |

14,18-dihydroxy-12-oxo-9,13,15-octadecatrienoic acid cibaric acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

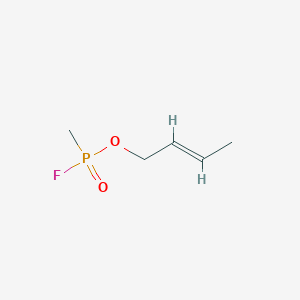

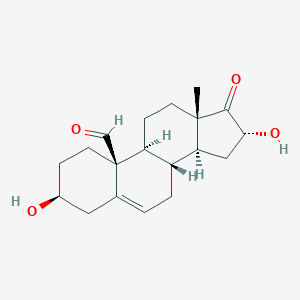

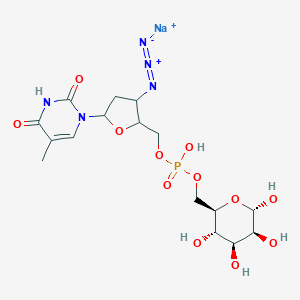

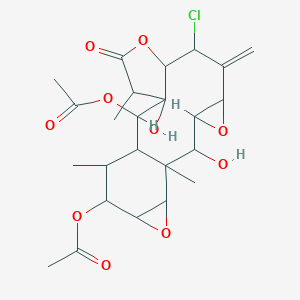

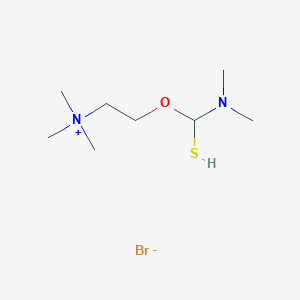

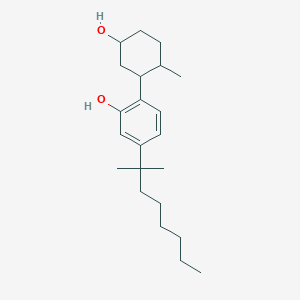

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)

![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)

![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)

![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)